molecular formula C23H18Cl2O2 B14142024 1,5-Pentanedione, 2,4-dichloro-1,3,5-triphenyl- CAS No. 89225-29-6

1,5-Pentanedione, 2,4-dichloro-1,3,5-triphenyl-

Cat. No.: B14142024
CAS No.: 89225-29-6
M. Wt: 397.3 g/mol
InChI Key: WPPWJZVIVJPWCN-UHFFFAOYSA-N
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Description

1,5-Pentanedione, 2,4-dichloro-1,3,5-triphenyl- is a chemical compound with the molecular formula C23H18Cl2O2 It is a derivative of 1,5-pentanedione, where two chlorine atoms and three phenyl groups are attached to the pentanedione backbone

Preparation Methods

The synthesis of 1,5-pentanedione, 2,4-dichloro-1,3,5-triphenyl- can be achieved through several synthetic routes. One common method involves the reaction of 1,3,5-triphenyl-1,5-pentanedione with chlorine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial production methods for this compound may involve large-scale chlorination processes, where the reaction is carried out in a continuous flow reactor to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is essential to achieve the desired quality for industrial applications.

Chemical Reactions Analysis

1,5-Pentanedione, 2,4-dichloro-1,3,5-triphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1,5-Pentanedione, 2,4-dichloro-1,3,5-triphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-pentanedione, 2,4-dichloro-1,3,5-triphenyl- involves its interaction with specific molecular targets and pathways. The compound’s ability to undergo various chemical reactions allows it to modify the structure and function of target molecules. For example, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, the compound’s reactivity with nucleophiles and electrophiles enables it to participate in complex biochemical pathways .

Comparison with Similar Compounds

1,5-Pentanedione, 2,4-dichloro-1,3,5-triphenyl- can be compared with other similar compounds, such as:

Properties

CAS No.

89225-29-6

Molecular Formula

C23H18Cl2O2

Molecular Weight

397.3 g/mol

IUPAC Name

2,4-dichloro-1,3,5-triphenylpentane-1,5-dione

InChI

InChI=1S/C23H18Cl2O2/c24-20(22(26)17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21(25)23(27)18-14-8-3-9-15-18/h1-15,19-21H

InChI Key

WPPWJZVIVJPWCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2)Cl)C(C(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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